4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a pyrazolyl group and a piperazinyl group, which is further substituted with a dichlorophenylsulfonyl moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the pyrazolyl group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative and an appropriate leaving group on the pyrimidine ring.
Attachment of the piperazinyl group: The piperazinyl group can be attached through a nucleophilic substitution reaction using a piperazine derivative and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
Chemical Biology: The compound can serve as a probe to investigate the structure-activity relationships of related compounds and to elucidate the mechanisms of action of similar molecules.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- 4-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenylsulfonyl group, in particular, may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.
Properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2S/c18-13-2-3-14(19)15(10-13)28(26,27)24-8-6-23(7-9-24)16-11-17(21-12-20-16)25-5-1-4-22-25/h1-5,10-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXYKCRRIAMUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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